2,6-Dimethylpiperidine-4-carboxylic acid
Overview
Description
2,6-Dimethylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C8H15NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, where two hydrogen atoms are replaced by methyl groups at the 2 and 6 positions, and a carboxylic acid group is attached at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylpiperidine-4-carboxylic acid typically involves the reduction of 2,6-dimethylpyridine (2,6-lutidine). The reduction process can be carried out using hydrogenation in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions . Another method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, aldehydes
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethylpiperidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,6-Dimethylpiperidine: A related compound where the carboxylic acid group is absent.
Piperidine: The parent compound without the methyl and carboxylic acid substitutions.
2,6-Lutidine: The precursor compound used in the synthesis of 2,6-Dimethylpiperidine-4-carboxylic acid.
Uniqueness: this compound is unique due to the presence of both methyl groups and a carboxylic acid group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2,6-dimethylpiperidine-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5-3-7(8(10)11)4-6(2)9-5/h5-7,9H,3-4H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUAHVNAKAJLAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501267507 | |
Record name | 4-Piperidinecarboxylic acid, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501267507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330752-22-1 | |
Record name | 4-Piperidinecarboxylic acid, 2,6-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330752-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinecarboxylic acid, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501267507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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